An In-depth Technical Guide to 6-(Trifluoromethoxy)-1H-indole-2,3-dione (6-(Trifluoromethoxy)isatin)
An In-depth Technical Guide to 6-(Trifluoromethoxy)-1H-indole-2,3-dione (6-(Trifluoromethoxy)isatin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethoxy)-1H-indole-2,3-dione, also known as 6-(trifluoromethoxy)isatin, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, isatin (1H-indole-2,3-dione), is a privileged scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position of the indole ring is intended to modulate the parent molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, potential therapeutic applications, and safety considerations for 6-(trifluoromethoxy)-1H-indole-2,3-dione.
Chemical Properties and Identification
The fundamental chemical and physical properties of 6-(trifluoromethoxy)-1H-indole-2,3-dione are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Source(s) |
| CAS Number | 162252-92-8 | [3] |
| Molecular Formula | C₉H₄F₃NO₃ | [4] |
| Molecular Weight | 231.13 g/mol | [4] |
| IUPAC Name | 6-(trifluoromethoxy)-1H-indole-2,3-dione | |
| Synonyms | 6-(Trifluoromethoxy)isatin | [4] |
| Appearance | Reported as a solid; color may vary from colorless to light yellow or orange-brown, typical for isatin derivatives. | [5][6] |
| Melting Point | Data for the 6-substituted isomer is not readily available. The isomeric 5-(trifluoromethoxy)isatin has a melting point of 167.0-173.0 °C, which can be used as an estimate. | [5] |
| Solubility | Expected to have low solubility in water, but soluble in common organic solvents such as ethanol, dichloromethane, and DMSO, similar to other isatin derivatives. | [7] |
| pKa | Predicted pKa of 8.69±0.20. | [6] |
| Spectroscopic Data | An FTIR spectrum is available for this compound. | [8] |
Synthesis Protocol: The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classic and reliable method for preparing isatins from substituted anilines.[9][10][11][12][13] This protocol has been adapted for the synthesis of 6-(trifluoromethoxy)-1H-indole-2,3-dione starting from 4-(trifluoromethoxy)aniline. The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Diagram of the Sandmeyer Synthesis Workflow
Caption: Workflow of the Sandmeyer isatin synthesis.
Step-by-Step Methodology
Stage 1: Synthesis of N-[4-(Trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide
-
Preparation of Reagent Solution: In a suitable reaction vessel (e.g., a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser), dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in water.
-
Addition of Starting Materials: To this solution, add 4-(trifluoromethoxy)aniline (1.0 eq) followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water. A mineral acid like concentrated hydrochloric acid may be added to facilitate the reaction.[14]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture. The isonitrosoacetanilide intermediate will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry.
Stage 2: Cyclization to 6-(Trifluoromethoxy)-1H-indole-2,3-dione
-
Acid-Catalyzed Cyclization: Carefully and slowly add the dried N-[4-(trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide intermediate to concentrated sulfuric acid (a common ratio is 5-10 mL of acid per gram of intermediate) with stirring, maintaining the temperature below a certain threshold (e.g., 60-70°C) to control the exothermic reaction.
-
Heating: Once the addition is complete, heat the mixture to around 80-90°C.[11] The color of the solution will typically change, indicating the progress of the cyclization.
-
Precipitation and Isolation: After holding at temperature for a defined period (e.g., 1 hour), cool the reaction mixture and pour it carefully onto crushed ice. The isatin product will precipitate as a solid.
-
Purification: Collect the crude product by filtration, wash with copious amounts of cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Potential Applications in Drug Discovery
The isatin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][15] The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.
Diagram of Potential Therapeutic Targets
Caption: Potential therapeutic areas for isatin derivatives.
-
Anticancer Activity: Many isatin derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization. The enhanced lipophilicity from the -OCF₃ group could improve cell permeability and potency.
-
Antimicrobial and Antiviral Activity: Isatin-based compounds have been investigated as inhibitors of various microbial and viral targets. Methisazone, an isatin derivative, is a known antiviral agent. The electronic properties of the trifluoromethoxy group could influence binding to target enzymes or proteins.
-
Central Nervous System (CNS) Activity: Isatin is an endogenous compound in mammals and has shown a range of CNS effects, including anticonvulsant and anxiogenic activities.[1] Fluorinated derivatives are often explored for their potential to cross the blood-brain barrier.
Safety and Handling
6-(Trifluoromethoxy)-1H-indole-2,3-dione is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, kept in the dark and under an inert atmosphere.[6]
Conclusion
6-(Trifluoromethoxy)-1H-indole-2,3-dione is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of the trifluoromethoxy group offers an avenue to fine-tune the biological and pharmacokinetic properties of the versatile isatin core. The well-established Sandmeyer synthesis provides a practical route for its preparation, enabling further exploration of its potential in drug discovery and development programs. As with all chemical reagents, appropriate safety measures must be observed during its handling and use.
References
-
ChemBK. (2024, April 9). 6-Trifluoromethylisatin. Retrieved from [Link]
-
DergiPark. (2021, July 4). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from [Link]
-
SpectraBase. 6-(Trifluoromethoxy)-1H-indole-2,3-dione. Retrieved from [Link]
-
Peertechz Publications. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Isatins. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
ResearchGate. (2024, August 9). Biological activities of isatin and its derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.
-
Scholars Research Library. (n.d.). Isatin: Diverse biological profile. Retrieved from [Link]
-
PubChem. (n.d.). 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A survey of isatin hybrids and their biological properties. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2022, January 10). Isatin. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. scbt.com [scbt.com]
- 4. 162252-92-8 | 6-(Trifluoromethoxy)isatin - AiFChem [aifchem.com]
- 5. 5-(Trifluoromethoxy)isatin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 6-(TRIFLUOROMETHOXY)-1H-INDOLE-2,3-DIONE | 162252-92-8 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. biomedres.us [biomedres.us]
- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 14. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 15. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
